molecular formula C10H16O4 B13897841 Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B13897841
M. Wt: 200.23 g/mol
InChI Key: UDIKYTUYGOIPDP-UHFFFAOYSA-N
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Description

Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is an organic compound with the molecular formula C₁₀H₁₆O₄ It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can be synthesized through several methods. One common approach involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the dioxolane ring being facilitated by the presence of the acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetalization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific cyclopropyl and carboxylate functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

cyclopropyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

InChI

InChI=1S/C10H16O4/c1-6-8(14-10(2,3)13-6)9(11)12-7-4-5-7/h6-8H,4-5H2,1-3H3

InChI Key

UDIKYTUYGOIPDP-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)OC2CC2

Origin of Product

United States

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